molecular formula C20H23ClN2O B248768 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine

1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine

Cat. No. B248768
M. Wt: 342.9 g/mol
InChI Key: XIGYMVNPANIKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine (CBEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBEP is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine exerts its pharmacological effects by binding to and modulating the activity of specific receptors in the body. 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine research, including the development of 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine analogs with improved pharmacological properties and the investigation of 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine's potential use as a therapeutic agent for various diseases. Further studies are also needed to determine the safety and efficacy of 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine in humans and to elucidate its mechanism of action at the molecular level. Additionally, 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine could be used as a tool compound for studying the function of specific receptors in the body and for developing new drugs that target these receptors.

Synthesis Methods

1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine is synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride and 4-ethylbenzylamine to form 1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine intermediate. The intermediate is then subjected to a coupling reaction with 2,4-dichloro-5-fluorobenzoic acid to form 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has been widely studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In neuroscience, 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases, including Alzheimer's disease. In pharmacology, 1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine has been investigated for its potential use as a tool compound for studying the mechanism of action of various drugs.

properties

Product Name

1-(3-Chlorobenzoyl)-4-(4-ethylbenzyl)piperazine

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClN2O/c1-2-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)20(24)18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15H2,1H3

InChI Key

XIGYMVNPANIKIR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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